molecular formula C7H6F3NOS B226609 2-Amino-4-((trifluoromethyl)thio)phenol CAS No. 228401-48-7

2-Amino-4-((trifluoromethyl)thio)phenol

Cat. No. B226609
Key on ui cas rn: 228401-48-7
M. Wt: 209.19 g/mol
InChI Key: DJYRPQFDXPTWKU-UHFFFAOYSA-N
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Patent
US08242133B2

Procedure details

A mixture of 5.49 g of 2-nitro-4-(trifluoromethylthio)phenol and 10 ml of ethyl acetate was added dropwise to a mixture, which was heated to 80° C., of 6.4 g of electrolytic iron, 10 ml of acetic acid and 20 ml of water. The reaction mixture was stirred for 30 minutes. The mixture was cooled to room temperature, and then water was added, followed by extraction with ethyl acetate twice. The combined organic layers were washed with water, a saturated aqueous solution of sodium hydrogencarbonate and a saturated sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 2.0 g of 2-amino-4-(trifluoromethylthio)phenol.
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([S:10][C:11]([F:14])([F:13])[F:12])[CH:7]=[CH:6][C:5]=1[OH:15])([O-])=O.C(OCC)(=O)C.C(O)(=O)C>[Fe].O>[NH2:1][C:4]1[CH:9]=[C:8]([S:10][C:11]([F:14])([F:12])[F:13])[CH:7]=[CH:6][C:5]=1[OH:15]

Inputs

Step One
Name
Quantity
5.49 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)SC(F)(F)F)O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
6.4 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to a mixture, which
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate twice
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate and a saturated sodium chloride solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=CC(=C1)SC(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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